1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride

Description

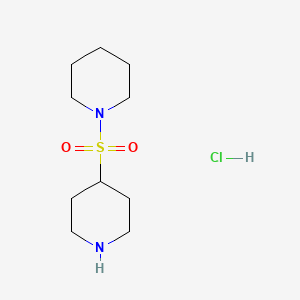

1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride is a bicyclic piperidine derivative featuring a sulfonyl group bridging the 4-position of one piperidine ring to the nitrogen of another.

Properties

IUPAC Name |

1-piperidin-4-ylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.ClH/c13-15(14,10-4-6-11-7-5-10)12-8-2-1-3-9-12;/h10-11H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBUCBBERMNANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138171-83-0 | |

| Record name | 4-(piperidine-1-sulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride typically involves the reaction of piperidine with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride with selected analogs:

Key Observations :

Pharmacological Activity

Enzyme Inhibition and Receptor Binding

- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine HCl (Compound 21): Exhibits potent anti-acetylcholinesterase (AChE) activity (IC₅₀ = 0.56 nM) with 18,000-fold selectivity over butyrylcholinesterase (BuChE). This is attributed to the bulky 4-(benzylsulfonyl)benzoyl group, which optimizes hydrophobic interactions with AChE .

- Piperidine Derivatives with Hydrophobic Substituents : Compounds with larger hydrophobic groups (e.g., 4-chlorobenzyl) show enhanced binding to sigma-1 receptors (S1R) due to better accommodation in hydrophobic cavities near helices α4 and α3. For example, compounds with RMSD > 4 Å in docking studies achieve favorable salt bridge interactions with Glu172 .

Structural Determinants of Activity

- Sulfonyl vs. Aromatic Substituents : Sulfonyl groups (as in 1-(Piperidin-4-ylsulfonyl)piperidine HCl) may favor polar interactions with enzymatic active sites, while chlorophenyl or benzyl groups enhance lipophilicity for membrane penetration .

- Positional Effects : Substituents at the 4-position of piperidine (e.g., 4-chlorobenzyl in CAS 101768-64-3) are critical for orienting the molecule within receptor pockets, as seen in S1R ligand studies .

Biological Activity

1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride has the molecular formula CHClNOS. It is a derivative of piperidine, characterized by its sulfonyl group which enhances its reactivity and biological interactions. The compound is often synthesized through the reaction of piperidine with sulfonyl chloride, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

The biological activity of 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator , influencing various biochemical pathways. For instance, it has been investigated for its potential role in inhibiting certain viral proteins, which could be critical in developing antiviral therapies .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride. Research indicates that similar piperidine compounds exhibit inhibitory effects against viruses such as influenza and coronaviruses. These compounds have demonstrated low micromolar activity against H1N1 influenza virus and human coronavirus 229E, suggesting a promising avenue for further exploration in antiviral drug development .

Anticancer Properties

1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride has also been evaluated for its anticancer properties. In vitro studies show that related piperidine compounds can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways, including upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes such as Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathway/Effect | References |

|---|---|---|

| Antiviral | Inhibition of viral proteins | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Interaction with specific enzymes |

Case Study: Antiviral Efficacy

In a study evaluating 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride's antiviral efficacy, researchers found that it effectively inhibited viral replication in cell culture models. The compound demonstrated a significant reduction in viral load when administered at low concentrations, indicating its potential as a therapeutic agent against viral infections .

Case Study: Anticancer Activity

A pharmacological investigation into related piperidine derivatives revealed their capacity to induce cell cycle arrest and promote apoptosis in colon cancer cells. The study utilized flow cytometry to assess cell cycle phases, revealing that treated cells exhibited significant decreases in G0/G1 phases while increasing S phase populations, suggesting effective disruption of cell proliferation pathways .

Q & A

Basic Synthesis & Purification

Q: What are the standard synthesis protocols for 1-(Piperidin-4-ylsulfonyl)piperidine hydrochloride? A: Synthesis typically involves sulfonylation of piperidine derivatives under controlled conditions. A multi-step approach includes:

- Step 1: Reaction of piperidin-4-amine with a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) in anhydrous dichloromethane at 0–5°C .

- Step 2: Neutralization with hydrochloric acid to form the hydrochloride salt.

- Purification: Recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A: Key parameters include:

- Temperature Control: Maintain ≤5°C during sulfonylation to minimize side reactions like over-sulfonation .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

- Catalysis: Introduce triethylamine as a base to enhance reaction efficiency .

- Analytical Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H/¹³C NMR .

Basic Biological Activity

Q: What known biological activities are reported for this compound? A: While direct data is limited, structurally analogous sulfonyl-piperidine derivatives exhibit:

- Enzyme Inhibition: Potency against serine proteases (e.g., trypsin-like enzymes) via sulfonamide group interactions .

- Receptor Modulation: Preliminary in vitro studies suggest affinity for G-protein-coupled receptors (GPCRs) .

- Research Gaps: Prioritize assays like enzyme-linked immunosorbent assays (ELISA) or cell viability screens (e.g., MTT assays) .

Advanced Mechanistic Studies

Q: What strategies are recommended to elucidate the mechanism of action? A: Combine experimental and computational approaches:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions using software like AutoDock Vina .

- Metabolite Profiling: LC-MS/MS to identify downstream metabolic pathways in cell models .

Basic Analytical Characterization

Q: Which analytical techniques confirm the compound’s structure and purity? A: Essential methods include:

- NMR Spectroscopy: ¹H NMR (DMSO-d6) for piperidine ring protons (δ 2.8–3.5 ppm) and sulfonyl group confirmation (δ 3.8–4.2 ppm) .

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected m/z ~279.1) .

- Elemental Analysis: Validate chloride content (±0.3% theoretical) .

Advanced Data Reconciliation

Q: How to address discrepancies in reported data across studies? A: Mitigate inconsistencies via:

- Cross-Validation: Compare HPLC retention times with reference standards .

- Control Experiments: Replicate reactions under identical conditions to isolate variables (e.g., solvent purity) .

- Collaborative Databases: Share spectral data in repositories like PubChem or ChemSpider for peer validation .

Basic Research Applications

Q: What are the primary research applications of this compound? A: It serves as:

- Medicinal Chemistry Scaffold: Core structure for designing kinase inhibitors or antimicrobial agents .

- Biochemical Probe: Tagged with fluorophores (e.g., FITC) for cellular uptake studies .

Advanced Structure-Activity Relationships (SAR)

Q: How does structural modification impact biological activity? A: Critical substituent effects include:

- Sulfonyl Group: Electron-withdrawing properties enhance enzyme inhibition but reduce membrane permeability .

- Piperidine Substitution: N-Methylation increases metabolic stability (e.g., t½ in liver microsomes) .

- Comparative Analysis: Analog tables (e.g., similarity indices >0.90) guide prioritization of derivatives .

Advanced Computational Integration

Q: How to integrate computational models in studying this compound? A: Leverage tools like:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) to predict intermediates .

- Machine Learning (ML): Train models on PubChem data to predict solubility or toxicity .

- Feedback Loops: Use experimental kinetic data to refine MD simulations .

Basic Safety & Handling

Q: What safety precautions are essential during handling? A: Follow SDS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.